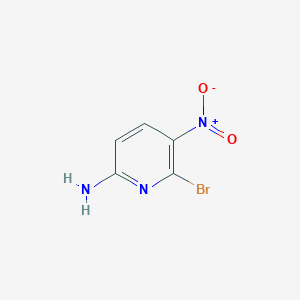
6-ブロモ-5-ニトロピリジン-2-アミン
概要
説明
6-Bromo-5-nitropyridin-2-amine, also known as 6-Bromo-5-nitropyridine-2-amine or 6-Bromo-5-nitropyridine-2-amine, is an organic compound with the molecular formula C6H4BrN3O. It is an important intermediate in the synthesis of a variety of organic compounds, and has a wide range of applications in the chemical and pharmaceutical industries.
科学的研究の応用
医薬品化学
6-ブロモ-5-ニトロピリジン-2-アミン: は、医薬品化学における重要な中間体です。 それは、様々な医薬品の合成のためのビルディングブロックとして役立ちます。特に、多くの薬物に共通する構造であるピリジン部分を有するものです 。そのニトロ基と臭素原子は、それをさらに官能化するための汎用性の高い反応物にし、新しい治療薬の開発につながります。
材料科学
材料科学では、この化合物は、特定の電子特性を持つ新規材料を作成するために使用できます。 ニトロピリジン誘導体は、有機発光ダイオード(OLED)やその他の電子デバイスの開発に不可欠な有機半導体を作成するための潜在的な候補です.
有機合成
6-ブロモ-5-ニトロピリジン-2-アミン: は、有機合成において重要な役割を果たします。それは、鈴木カップリングなどの様々なカップリング反応で使用され、複雑な有機分子を合成します。 これらの反応は、大きな有機骨格を作成する上で重要な、炭素-炭素結合を構築する上で基本的なものです .
創薬
この化合物は、創薬において、特にリードの同定と最適化の初期段階で重要です。 その構造的特徴により、ハイスループットスクリーニングと、潜在的な生物活性を持つ薬物候補の開発が可能です .
生化学
生化学では、6-ブロモ-5-ニトロピリジン-2-アミンは、酵素-基質相互作用の研究に使用できます。 それは、様々な酵素の基質または阻害剤として作用し、それらの作用機序と代謝経路への影響を解明するのに役立ちます.
薬理学
薬理学的に、6-ブロモ-5-ニトロピリジン-2-アミンの誘導体は、その治療的可能性について探求できます。 それらは、抗炎症、抗菌、または抗癌特性などの様々な生物活性を持つ可能性があり、これは新しい薬の開発において貴重です.
分析化学
分析化学では、この化合物は、クロマトグラフィー法や質量分析法における標準または試薬として使用できます。 それは、複雑な混合物の定性および定量分析に役立ち、未知の物質の特定に役立ちます .
環境科学
最後に、6-ブロモ-5-ニトロピリジン-2-アミンとその誘導体は、その環境への影響について研究できます。 それらは、環境モニタリングにおいて、汚染源を追跡し、生態系における汚染物質の分布を理解するためのトレーサーまたはマーカーとして使用できます.
Safety and Hazards
将来の方向性
作用機序
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution and [1,5] sigmatropic shift . These reactions could potentially influence the compound’s interaction with its targets.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 1.37 , which could influence its distribution within the body. More detailed studies are needed to fully understand the pharmacokinetics of this compound.
生化学分析
Biochemical Properties
6-Bromo-5-nitropyridin-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used to study hydrogen-bonding patterns in cocrystals . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can affect the stability and activity of the biomolecules involved.
Cellular Effects
The effects of 6-Bromo-5-nitropyridin-2-amine on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of certain genes and proteins, thereby altering cellular responses and metabolic activities . These effects can vary depending on the concentration and exposure time of the compound.
Molecular Mechanism
At the molecular level, 6-Bromo-5-nitropyridin-2-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form hydrogen bonds and other interactions with proteins and nucleic acids is crucial for its mechanism of action . These interactions can modulate the activity of target molecules, resulting in various biochemical and cellular outcomes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-5-nitropyridin-2-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to the compound can result in sustained alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of 6-Bromo-5-nitropyridin-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a response . At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
6-Bromo-5-nitropyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through specific pathways, leading to the formation of metabolites that may have distinct biological activities . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Bromo-5-nitropyridin-2-amine within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s availability and effectiveness in different tissues and organs.
Subcellular Localization
The subcellular localization of 6-Bromo-5-nitropyridin-2-amine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
6-bromo-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSICIBOPCHOCJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516056 | |
| Record name | 6-Bromo-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84487-05-8 | |
| Record name | 6-Bromo-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














